

# GC-MS Fragmentation Pattern of tert-Butyl Crotonate: A Comparative Technical Guide

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## Compound of Interest

Compound Name: *tert-Butyl crotonate*

CAS No.: 3246-27-3

Cat. No.: B1336884

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## Executive Summary & Core Directive

This guide provides an in-depth analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation behavior of **tert-butyl crotonate** (CAS: 7218-60-2). Unlike standard n-alkyl esters, tert-butyl esters exhibit distinct lability under Electron Ionization (EI), necessitating specific identification protocols.

The Bottom Line: The mass spectrum of **tert-butyl crotonate** is dominated by the tert-butyl cation (

57) and the crotonyl acylium ion (

69), with the molecular ion (

142) being virtually absent. This contrasts sharply with its isomers (n-butyl, sec-butyl), where the molecular ion or rearrangement products are more prominent.

## Chemical Identity & Properties

Property	Data
IUPAC Name	tert-Butyl (E)-but-2-enoate
CAS Number	7218-60-2
Molecular Formula	
Molecular Weight	142.20 g/mol
Key Structural Feature	-Unsaturated Carbonyl + Bulky tert-Butyl Group

## Fragmentation Analysis: The Mechanism

The fragmentation of **tert-butyl crotonate** under 70 eV EI is driven by the stability of the tertiary carbocation and the lability of the C-O bond.

### Primary Fragmentation Pathways

- Formation of the Base Peak (57): The bulky tert-butyl group easily cleaves to form the stable tert-butyl cation (57). This is the diagnostic peak for tert-butyl esters.
- McLafferty-like Rearrangement / Isobutene Loss (86/87): A characteristic pathway for tert-butyl esters involves the transfer of a  $\beta$ -hydrogen from one of the methyl groups to the carbonyl oxygen, followed by the elimination of neutral isobutene (56), 56 Da).
  - Result: Formation of the radical cation of crotonic acid (86) or, more commonly, the protonated acid (87) via double hydrogen transfer or ion-molecule reactions in the source.
- Formation of Crotonyl Ion (86)

69):

-Cleavage adjacent to the carbonyl group yields the resonance-stabilized crotonyl acylium ion (

).

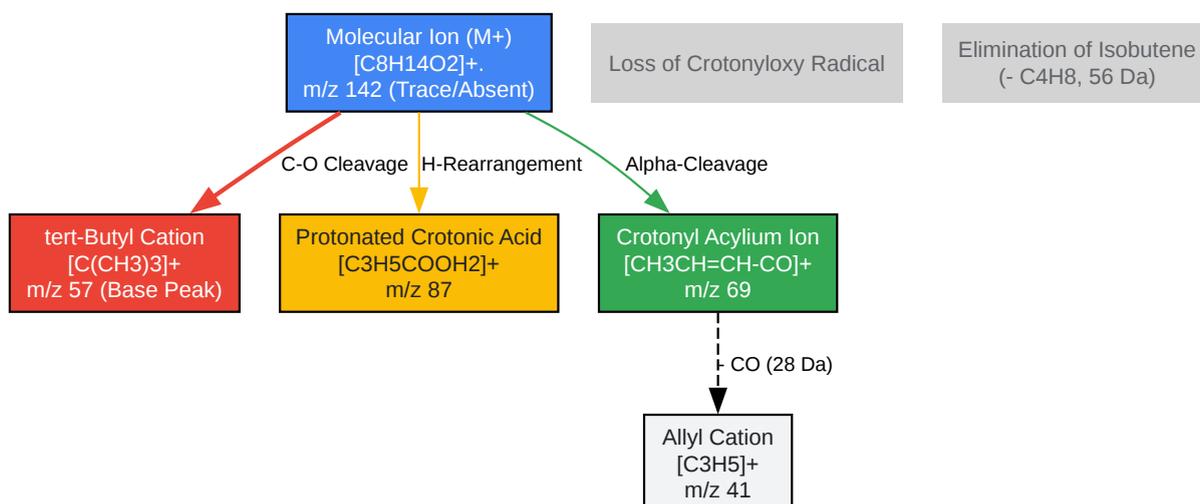
◦ Secondary Decay: The crotonyl ion often loses CO (28 Da) to form the allyl cation (

,

41).

## Visualization of Fragmentation Pathways

The following diagram maps the causal relationships between the molecular structure and the observed ions.



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Figure 1: Mechanistic flowchart of **tert-butyl crotonate** fragmentation under 70 eV Electron Ionization.

## Comparative Analysis: Isomer Differentiation

Distinguishing **tert-butyl crotonate** from its isomers (n-butyl, isobutyl) is critical in metabolic studies and impurity profiling.

## Comparison Table: Diagnostic Ions

Feature	tert-Butyl Crotonate	n-Butyl Crotonate	Methyl Crotonate
Molecular Ion ( )	Absent / Trace (<1%)	Weak (~1-5%)	Distinct (100)
Base Peak (100%)	57 ( -Butyl cation)	69 (Crotonyl) or 87	69 (Crotonyl)
Key Loss	(127)	(113),	(69)
Diagnostic Ratio	High 57/69 ratio	High 69/57 ratio	No 57
Mechanism Note	Stable carbocation formation dominates. <sup>[1]</sup>	McLafferty rearrangement dominates (56/87).	Simple -cleavage dominates.

## Analytical Insight

- The "57" Rule: If

57 is the absolute base peak and 127 is missing, suspect the tert-butyl ester.

- The "69" Rule: If

69 is the base peak and 56 (butene radical) is present, it is likely the n-butyl or isobutyl isomer.

## Experimental Protocol: Self-Validating Identification

To ensure high-confidence identification, follow this validated workflow.

### Step 1: Sample Preparation[5]

- Solvent: Dilute 1

L of sample in 1 mL of Dichloromethane (DCM) or Hexane. Avoid methanol to prevent transesterification in the injector port.

- Concentration: ~100 ppm.[2][3]

### Step 2: GC-MS Acquisition Parameters

- Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m

0.25mm ID, 0.25

m film.

- Carrier Gas: Helium at 1.0 mL/min (constant flow).

- Inlet: Split mode (20:1), 250°C.

- Oven Program: 40°C (hold 2 min)

10°C/min

250°C.

- MS Source: 70 eV EI, Source Temp 230°C, Quad Temp 150°C.

- Scan Range:

35–300.

### Step 3: Data Validation Criteria (Pass/Fail)

A positive identification requires the following criteria to be met simultaneously:

- Retention Time: Match with authentic standard (approx. RI 1000-1050 on DB-5).
- Base Peak Check:  
  
57 must be the dominant peak.
- Acylium Check:  
  
69 must be present (>20% relative abundance).
- Acid Check:  
  
87 must be present.
- Absence Check: No significant  
  
at 142 (signal-to-noise < 3:1).

## References

- National Institute of Standards and Technology (NIST). Mass Spectrum of n-Butyl Crotonate (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[4] [\[Link\]](#)
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- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms in esters).

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